molecular formula C14H8N2O4 B12692715 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-nitrophenyl)- CAS No. 148190-24-3

4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-nitrophenyl)-

Cat. No.: B12692715
CAS No.: 148190-24-3
M. Wt: 268.22 g/mol
InChI Key: WEHCTCXSXRLXTN-UHFFFAOYSA-N
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Description

4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-nitrophenyl)- is a heterocyclic compound that features a pyrano-pyridine fused ring system with a nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-nitrophenyl)- typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with a suitable pyridine derivative under basic conditions, followed by cyclization to form the pyrano-pyridine ring system. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-nitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Mechanism of Action

The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-nitrophenyl)- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitrophenyl group plays a crucial role in binding to the active site of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or electronic materials.

Properties

CAS No.

148190-24-3

Molecular Formula

C14H8N2O4

Molecular Weight

268.22 g/mol

IUPAC Name

2-(4-nitrophenyl)pyrano[3,2-b]pyridin-4-one

InChI

InChI=1S/C14H8N2O4/c17-11-8-13(20-12-2-1-7-15-14(11)12)9-3-5-10(6-4-9)16(18)19/h1-8H

InChI Key

WEHCTCXSXRLXTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])N=C1

Origin of Product

United States

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